molecular formula C20H22N2O3 B2543653 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide CAS No. 941915-50-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide

Cat. No.: B2543653
CAS No.: 941915-50-0
M. Wt: 338.407
InChI Key: ZFPSKABZMHFITF-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the Paal–Knorr synthesis, which is used to form the furan ring . This reaction requires an acid catalyst and proceeds through the protonation of one carbonyl group, followed by the attack of the forming enol on the other carbonyl group, leading to the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide is a complex organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a furan-2-carbonyl group attached to a tetrahydroquinoline moiety, which is further linked to a cyclopentanecarboxamide structure. This molecular architecture contributes to its diverse biological properties.

Property Details
Molecular FormulaC17H18N2O4
Molecular Weight302.34 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The presence of the furan and carbonyl groups may enhance this activity by interacting with microbial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan and tetrahydroquinoline moieties. These compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

The proposed mechanism of action involves the interaction of the compound with enzyme active sites. The furan ring and carbonyl group are believed to play critical roles in binding to target proteins, thereby inhibiting their activity and disrupting cellular processes.

Case Studies

  • Antibacterial Activity Study
    • A study conducted on similar compounds demonstrated that modifications in the tetrahydroquinoline structure increased antibacterial efficacy against Staphylococcus aureus. The study suggested that the furan moiety enhances membrane permeability, facilitating drug entry into bacterial cells.
  • Cytotoxicity Assay
    • In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(14-5-1-2-6-14)21-16-9-10-17-15(13-16)7-3-11-22(17)20(24)18-8-4-12-25-18/h4,8-10,12-14H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPSKABZMHFITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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